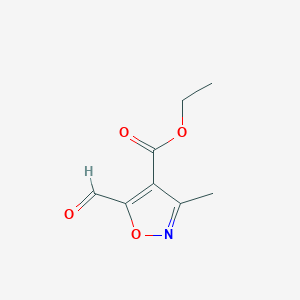

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHOKZUJGAXILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Ethyl 5-carboxy-3-methylisoxazole-4-carboxylate.

Reduction: Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : Ethyl 5-formyl-3-methylisoxazole-4-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features enable it to participate in diverse chemical reactions, leading to the development of novel drugs.

Key Applications :

- Anti-inflammatory Agents : The compound has been utilized in the synthesis of drugs aimed at reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases.

- Analgesics : It plays a role in the development of pain-relieving medications, enhancing therapeutic options for patients suffering from chronic pain.

| Application Type | Example Compounds | Therapeutic Use |

|---|---|---|

| Anti-inflammatory | Compound A | Arthritis treatment |

| Analgesics | Compound B | Chronic pain management |

Agricultural Chemistry

Overview : In agricultural chemistry, this compound is employed in the formulation of agrochemicals, including pesticides and herbicides.

Key Applications :

- Pesticide Development : The compound contributes to creating effective pesticides that protect crops from pests and diseases.

- Herbicide Formulation : It is also involved in developing herbicides that enhance crop yields by controlling unwanted vegetation.

| Application Type | Example Products | Impact on Agriculture |

|---|---|---|

| Pesticides | Product X | Pest control |

| Herbicides | Product Y | Increased crop yield |

Material Science

Overview : this compound is explored for its potential in material science, particularly in creating novel materials with enhanced properties.

Key Applications :

- Polymer Development : The compound can be incorporated into polymer matrices to improve their durability and resistance to environmental factors.

- Composite Materials : Research is ongoing into its use in composite materials that require specific mechanical properties.

| Application Type | Material Type | Properties Enhanced |

|---|---|---|

| Polymers | Polymer A | Durability |

| Composites | Composite B | Mechanical strength |

Biochemical Research

Overview : In biochemical research, this compound acts as a reagent in various assays, aiding scientists in understanding complex biological processes.

Key Applications :

- Enzyme Activity Studies : It is used to study enzyme kinetics and mechanisms, which are essential for drug design and metabolic pathway analysis.

- Metabolic Pathways Investigation : Researchers utilize the compound to explore metabolic pathways that could lead to new therapeutic targets.

| Application Type | Research Focus | Significance |

|---|---|---|

| Enzyme Studies | Enzyme X | Understanding drug interactions |

| Metabolic Pathways | Pathway Y | Identifying new drug targets |

Case Studies

-

Pharmaceutical Synthesis Case Study

- A study demonstrated the synthesis of an anti-inflammatory drug using this compound as a key intermediate. The resulting compound showed promising activity in preclinical trials.

-

Agricultural Application Case Study

- Research highlighted the efficacy of a pesticide formulated with this compound, resulting in a significant reduction in pest populations while maintaining crop health.

-

Material Science Innovation Case Study

- A project focused on incorporating this compound into biodegradable polymers showed improved mechanical properties and environmental resistance, paving the way for sustainable material solutions.

Mécanisme D'action

The mechanism of action of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The formyl and ester groups play a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate are best understood through comparison with analogous isoxazole derivatives. Key compounds are summarized below:

Table 1: Comparative Analysis of Isoxazole Derivatives

Activité Biologique

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a formyl group, an ethyl ester, and a methyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its applications in various fields.

Molecular Formula: C8H9N2O4

Molecular Weight: 185.17 g/mol

CAS Number: 129663-12-3

The presence of the formyl group allows for specific chemical reactions and interactions that enhance its biological activity compared to other isoxazole derivatives.

This compound interacts with various molecular targets, acting as an inhibitor or modulator of enzymes and receptors. The structural components significantly influence its binding affinity and specificity. The compound's mechanism can involve:

- Enzyme Inhibition: It may inhibit enzymes involved in cellular processes, impacting pathways related to inflammation and cancer.

- Receptor Modulation: The compound can interact with specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing significant inhibition at low concentrations. The compound's structure allows it to disrupt bacterial cell walls or interfere with essential metabolic pathways.

| Microorganism | Inhibition Concentration (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Cell wall disruption |

| Escherichia coli | 20 | Inhibition of protein synthesis |

| Candida albicans | 25 | Disruption of cell membrane integrity |

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways while inhibiting cell proliferation.

Case Study: Breast Cancer Cells

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with IC50 values indicating effective cytotoxicity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine. Researchers have also explored derivatives of this compound to enhance its biological activity.

| Derivative | Biological Activity |

|---|---|

| Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate | Increased anticancer activity |

| Ethyl 5-(substituted phenyl)-3-methylisoxazole-4-carboxylate | Enhanced antimicrobial properties |

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 5-formyl-3-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of precursors like β-diketones or nitrile oxides, followed by regioselective formylation. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the formyl group at the 5-position. Optimization includes:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, CH₃CN) to stabilize intermediates.

- Temperature control : Maintain 0–60°C during formylation to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Isoxazole ring protons resonate at δ 6.5–7.5 ppm, with splitting patterns indicating substitution .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹ for ester and ~1680 cm⁻¹ for formyl) confirm functional groups.

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion [M+H]⁺ (calculated for C₉H₁₀NO₄: 196.06) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Answer:

- Crystallization : Grow crystals via slow evaporation (solvent: EtOAc/hexane) to obtain diffraction-quality specimens.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL refines the structure, addressing challenges like disorder in the formyl group. Hydrogen bonding networks are mapped using Mercury software .

Advanced: How to reconcile discrepancies between computational (DFT) and experimental (XRD/NMR) data?

Answer:

- Geometry Optimization : Compare DFT-optimized structures (e.g., Gaussian) with XRD bond lengths/angles.

- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to match NMR chemical shifts.

- Dynamic Averaging : Account for tautomerism or conformational flexibility in solution-phase NMR .

Basic: What analytical methods ensure purity, and how are they validated?

Answer:

- HPLC : Use a C18 column (UV detection at 254 nm); retention time compared to a reference standard.

- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values confirms purity.

- Melting Point : Sharp range (e.g., 120–122°C) indicates homogeneity .

Advanced: What intermolecular interactions govern crystal packing, and how are they analyzed?

Answer:

- Hydrogen Bonding : The formyl O and ester carbonyl form C–H···O interactions (distance ~2.8–3.0 Å).

- Graph Set Analysis : Etter’s notation identifies motifs like for dimeric H-bonding .

- π-Stacking : Isoxazole rings stack with centroid distances of 3.5–4.0 Å .

Advanced: How to achieve regioselective formylation on the isoxazole ring?

Answer:

- Directing Groups : Methyl at position 3 electronically activates the 5-position for electrophilic substitution.

- Reagent Choice : Vilsmeier-Haack (DMF/POCl₃) selectively targets electron-rich positions.

- Kinetic Control : Low-temperature reactions (-10°C) favor the 5-formyl product over thermodynamically driven alternatives .

Advanced: How to evaluate thermal stability under experimental conditions?

Answer:

- TGA/DSC : Monitor decomposition onset (e.g., ~200°C) and melting transitions.

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products.

- Kinetic Studies : Arrhenius plots predict shelf-life at storage temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.